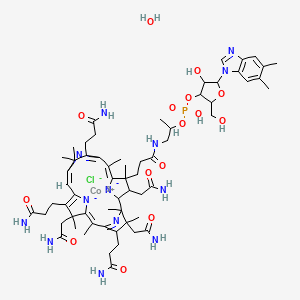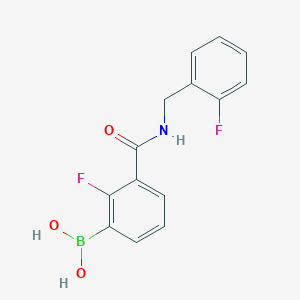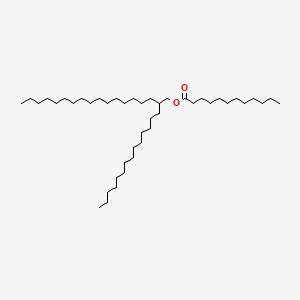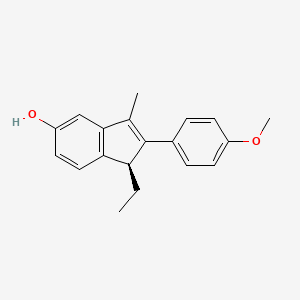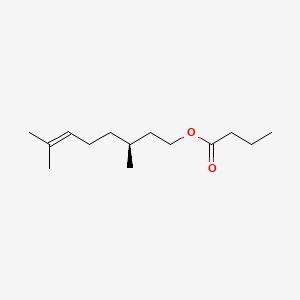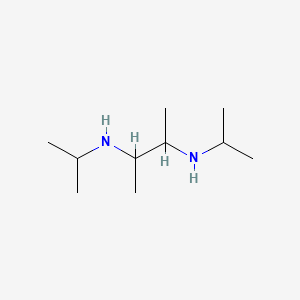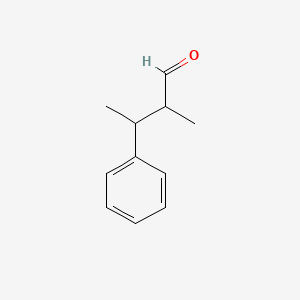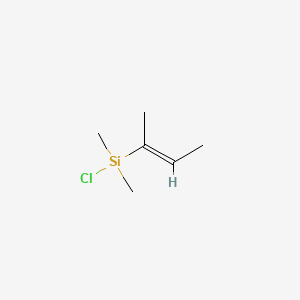
Chlorodimethyl(1-methyl-1-propenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodimethyl(1-methyl-1-propenyl)silane is an organosilicon compound with the molecular formula C6H13ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chlorine atom, and a 1-methyl-1-propenyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorodimethyl(1-methyl-1-propenyl)silane can be synthesized through the reaction of chlorodimethylsilane with 1-methyl-1-propene under specific conditions. The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the addition of the 1-methyl-1-propenyl group to the silicon atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where chlorodimethylsilane and 1-methyl-1-propene are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorodimethyl(1-methyl-1-propenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: The double bond in the 1-methyl-1-propenyl group can participate in addition reactions with electrophiles or radicals.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and peroxides are used under conditions that favor the addition to the double bond.
Major Products Formed:
Substitution Reactions: Products include silanols, silamines, and siloxanes.
Addition Reactions: Products include halogenated silanes and other functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chlorodimethyl(1-methyl-1-propenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: It is utilized in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the silicon-containing groups can improve the pharmacokinetics of therapeutic agents.
Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of chlorodimethyl(1-methyl-1-propenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the double bond in the 1-methyl-1-propenyl group can react with electrophiles. These reactions lead to the formation of new silicon-containing compounds with diverse functionalities .
Vergleich Mit ähnlichen Verbindungen
Chlorodimethylsilane: Similar in structure but lacks the 1-methyl-1-propenyl group.
Dichlorodimethylsilane: Contains two chlorine atoms instead of one.
Chlorotrimethylsilane: Contains three methyl groups instead of two.
Uniqueness: Chlorodimethyl(1-methyl-1-propenyl)silane is unique due to the presence of the 1-methyl-1-propenyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific properties .
Eigenschaften
CAS-Nummer |
97375-15-0 |
|---|---|
Molekularformel |
C6H13ClSi |
Molekulargewicht |
148.70 g/mol |
IUPAC-Name |
[(E)-but-2-en-2-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+ |
InChI-Schlüssel |
GCNUQLYVNHKSNI-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C(\C)/[Si](C)(C)Cl |
Kanonische SMILES |
CC=C(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
